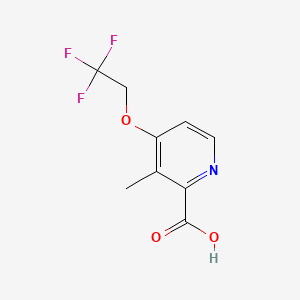

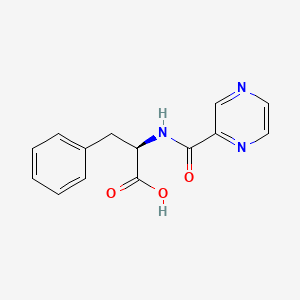

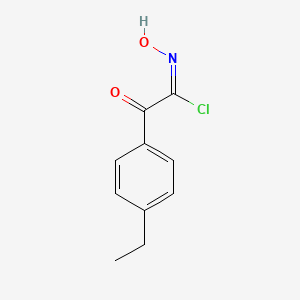

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

カタログ番号 B571453

CAS番号:

1608986-16-8

分子量: 271.276

InChIキー: DWYZPDHMMZGQAP-LLVKDONJSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

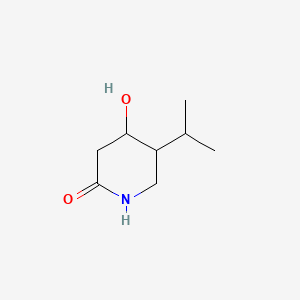

“®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a compound with the CAS Number: 1608986-16-8 . It has a molecular weight of 271.28 and its IUPAC name is (pyrazine-2-carbonyl)-D-phenylalanine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” involves at least one step of coupling a carboxylic acid with an amine . This process is performed in the presence of a compound of formula (8), where A is a C1-C6 alkyl group .Molecular Structure Analysis

The molecular structure of “®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is represented by the linear formula C14H13N3O3 .Physical And Chemical Properties Analysis

“®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a solid at room temperature . It has a molecular weight of 271.28 . The compound’s InChI code is 1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1 .科学的研究の応用

-

Antimicrobial and Leuconostoc mesenteroides growth inhibition

- Field : Microbiology

- Application : Pyrazine-2-substituted carboxamide derivatives have shown antimicrobial activity and growth inhibition of Leuconostoc mesenteroides .

- Method : The compounds were synthesized by condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoaceto-phenones .

- Results : Some of the newly synthesized compounds exhibited pronounced antimicrobial activities and Leuconostoc sp. growth inhibition .

-

Antitubercular Activity

- Field : Pharmacology

- Application : Substituted pyrazinecarboxamides have shown antitubercular activity .

- Method : The compounds were synthesized by condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines .

- Results : 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid have shown the highest activity against Mycobacterium tuberculosis H 37 Rv (54-72% inhibition) .

-

Synthesis of Pyrazinamide Analogues

- Field : Organic Chemistry

- Application : Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .

- Method : The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .

- Results : N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield; N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .

-

Photosynthesis Inhibition

- Field : Plant Biology

- Application : Substituted pyrazinecarboxamides have shown photosynthesis inhibition activity .

- Method : The compounds were synthesized by condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines .

- Results : The most active inhibitors of oxygen evolution rate in spinach chloroplasts were the compounds 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide .

-

Antifungal Activity

- Field : Mycology

- Application : Substituted pyrazinecarboxamides have shown antifungal activity .

- Method : The compounds were synthesized by condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines .

- Results : The highest antifungal effect against Trichophyton mentagrophytes , the most susceptible fungal strain tested, was found for 5‑tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (MIC = 31.25 μmol·mL -1) .

-

Lipophilicity Determination

- Field : Physical Chemistry

- Application : Pyrazinecarboxamides are used in lipophilicity determination .

- Method : The lipophilicity of these compounds is determined by their partition coefficient (P) in the octanol-water system .

- Results : The lipophilicity of these compounds is crucial for their biological activity, as it affects their absorption, distribution, metabolism, and excretion .

Safety And Hazards

特性

IUPAC Name |

(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZPDHMMZGQAP-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid | |

Citations

For This Compound

1

Citations

LJ Kingsley, X He, M McNeill, J Nelson… - Journal of Medicinal …, 2021 - ACS Publications

LONP1 is an AAA+ protease that maintains mitochondrial homeostasis by removing damaged or misfolded proteins. Elevated activity and expression of LONP1 promotes cancer cell …

Number of citations: 5

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Echistatin beta

118337-11-4

4-Hydroxy-5-isopropylpiperidin-2-one

117713-48-1

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)